Cas no 59123-23-8 ((R)-2-Amino-3-phenoxypropanoic acid)

(R)-2-Amino-3-phenoxypropanoic acid is a chiral non-proteinogenic amino acid featuring a phenoxy group at the β-position. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly in the development of peptidomimetics and bioactive compounds. The compound’s structure allows for selective functionalization, enabling applications in medicinal chemistry and enzyme studies. Its high enantiomeric purity ensures reproducibility in chiral synthesis, while the aromatic phenoxy moiety provides unique reactivity for further derivatization. This compound is commonly used in the preparation of specialized ligands and as a building block for complex molecular architectures. Proper handling under controlled conditions is recommended due to its reactive amino and carboxyl groups.
(R)-2-Amino-3-phenoxypropanoic acid structure
59123-23-8 structure
商品名:(R)-2-Amino-3-phenoxypropanoic acid
CAS番号:59123-23-8
MF:C9H11NO3
メガワット:181.188542604446
MDL:MFCD23165170
CID:4654138
PubChem ID:91828155

(R)-2-Amino-3-phenoxypropanoic acid 化学的及び物理的性質

名前と識別子

    • (R)-2-Amino-3-phenoxypropanoic acid
    • (2R)-2-amino-3-phenoxypropanoic acid
    • 8969AH
    • SB37832
    • O-phenyl-D-serine
    • MFCD23165170
    • DTXSID001316222
    • F83695
    • 59123-23-8
    • (R)-2-Amino-3-phenoxypropanoic acid (H-D-Ser(Ph)-OH)
    • (R)-2-Amino-3-phenoxypropanoicacid
    • CS-0340699
    • MDL: MFCD23165170
    • インチ: 1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1
    • InChIKey: JQBDLDSXPJLCFK-MRVPVSSYSA-N
    • ほほえんだ: O(C1C=CC=CC=1)C[C@H](C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 181.07389321 g/mol
  • どういたいしつりょう: 181.07389321 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.6
  • ぶんしりょう: 181.19
  • 疎水性パラメータ計算基準値(XlogP): -1.7

(R)-2-Amino-3-phenoxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0396-250mg
(R)-2-Amino-3-phenoxypropanoic acid
59123-23-8 97%
250mg
¥3672.45 2025-01-22
TRC
R111163-50mg
(R)-2-amino-3-phenoxypropanoic acid
59123-23-8
50mg
$ 160.00 2022-06-03
eNovation Chemicals LLC
D967206-500mg
(R)-2-Amino-3-phenoxypropanoic acid
59123-23-8 95%
500mg
$825 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0396-250mg
(R)-2-amino-3-phenoxypropanoic acid
59123-23-8 97%
250mg
3561.78CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0396-500mg
(R)-2-amino-3-phenoxypropanoic acid
59123-23-8 97%
500mg
6275.51CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0396-100mg
(R)-2-amino-3-phenoxypropanoic acid
59123-23-8 97%
100mg
2204.91CNY 2021-05-07
eNovation Chemicals LLC
D967206-100mg
(R)-2-Amino-3-phenoxypropanoic acid
59123-23-8 95%
100mg
$300 2024-07-28
Aaron
AR00EKNS-100mg
(R)-2-amino-3-phenoxypropanoic acid
59123-23-8 97%
100mg
$315.00 2023-12-15
1PlusChem
1P00EKFG-500mg
(R)-2-amino-3-phenoxypropanoic acid
59123-23-8 97%
500mg
$395.00 2024-04-22
Aaron
AR00EKNS-250mg
(R)-2-Amino-3-phenoxypropanoic acid
59123-23-8 97%
250mg
$301.00 2025-02-13

(R)-2-Amino-3-phenoxypropanoic acid 関連文献

(R)-2-Amino-3-phenoxypropanoic acidに関する追加情報

Introduction to (R)-2-Amino-3-phenoxypropanoic Acid (CAS No. 59123-23-8)

(R)-2-Amino-3-phenoxypropanoic acid, with the chemical formula C9H13O3N, is a chiral amino acid derivative that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, identified by its CAS number 59123-23-8, is a crucial intermediate in the synthesis of various bioactive molecules, particularly those involving enantioselective pharmacological agents. Its unique structural properties make it a valuable building block for developing novel therapeutic agents with enhanced specificity and reduced side effects.

The stereochemistry of (R)-2-Amino-3-phenoxypropanoic acid plays a pivotal role in its biological activity. The (R) configuration at the chiral center imparts specific interactions with biological targets, making it an essential component in the design of enantiopure drugs. This specificity is particularly important in medicinal chemistry, where the difference between enantiomers can lead to vastly different pharmacological outcomes. The compound's phenoxy side chain contributes to its solubility and metabolic stability, further enhancing its utility in drug development.

In recent years, there has been a surge in research focused on the applications of chiral amino acids in drug discovery. Studies have demonstrated that (R)-2-Amino-3-phenoxypropanoic acid can serve as a key intermediate in the synthesis of protease inhibitors, which are critical for treating conditions such as HIV/AIDS and cancer. The compound's ability to mimic natural amino acids allows for the design of peptidomimetics that can selectively inhibit target enzymes without affecting other biological pathways. This has opened up new avenues for developing more effective and targeted therapies.

Moreover, the pharmaceutical industry has shown increasing interest in green chemistry principles, leading to the development of sustainable synthetic routes for (R)-2-Amino-3-phenoxypropanoic acid. Recent advancements in enzymatic catalysis and biocatalysis have enabled the production of this compound with high enantiomeric purity using environmentally friendly methods. These innovations not only reduce the environmental impact of drug synthesis but also lower production costs, making it more accessible for large-scale applications.

The role of computational chemistry in optimizing the synthesis of (R)-2-Amino-3-phenoxypropanoic acid cannot be overstated. Molecular modeling techniques have been employed to predict optimal reaction conditions and identify potential intermediates, significantly accelerating the drug discovery process. By leveraging computational tools, researchers can design more efficient synthetic pathways, reducing both time and resource consumption. This integration of computational methods with traditional organic synthesis has revolutionized how new drugs are developed.

Another exciting area of research involves the use of (R)-2-Amino-3-phenoxypropanoic acid in peptide-based therapeutics. Peptides are a class of bioactive molecules that have gained prominence due to their high specificity and low toxicity. The incorporation of this chiral amino acid into peptide sequences can enhance their stability and bioavailability, making them more effective as therapeutic agents. For instance, studies have shown that peptides modified with (R)-2-Amino-3-phenoxypropanoic acid exhibit improved binding affinity to their target proteins, leading to more potent pharmacological effects.

The potential applications of (R)-2-Amino-3-phenoxypropanoic acid extend beyond pharmaceuticals into other areas such as agrochemicals and material science. Its structural motifs are found in various natural products and agrochemicals, suggesting its versatility as a building block for synthesizing novel compounds with desirable properties. Additionally, researchers are exploring its use in designing smart materials with enhanced functionality, such as polymers that can respond to specific environmental stimuli.

In conclusion, (R)-2-Amino-3-phenoxypropanoic acid (CAS No. 59123-23-8) is a multifaceted compound with significant implications in pharmaceutical research and beyond. Its unique structural features and stereochemical properties make it an invaluable tool for developing enantiopure drugs with improved efficacy and safety profiles. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and technological innovation is set to grow even further.

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